MAGE-3 (119-134)

CD4+ T cell epitope HLA-DR13 restriction epitope mapping

Researchers studying MAGE-A3-targeted immunotherapy often overlook the essential role of CD4+ T helper cells. MAGE-3 (119-134) (FLLLKYRAREPVTKAE) provides a validated HLA-DR13-restricted class II epitope specifically activating CD4+ T helper lymphocytes-mechanistically required for optimal CD8+ CTL activation and sustained anti-tumor immunity. • HLA-DR13-restricted CD4+ T cell epitope covering ~20% of the Caucasian population • 16-mer peptide optimized for MHC class II binding groove occupancy • Conserved across MAGE-1, MAGE-2, and MAGE-6 for cross-reactivity screening Supplied as lyophilized powder, ≥95% HPLC purity, with full QC documentation for reproducible T cell assays.

Molecular Formula
Molecular Weight
Cat. No. B1575051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (119-134)
SynonymsMelanoma-associated antigen 3 (119-134); MAGE-3 (119-134)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (119-134): HLA-DR13-Restricted CD4+ Epitope


MAGE-3 (119-134), with amino acid sequence FLLLKYRAREPVTKAE, is a 16-mer peptide fragment derived from the melanoma-associated antigen 3 (MAGE-A3) protein, a cancer/testis antigen expressed in multiple tumor types including melanoma, non-small cell lung cancer, and gastrointestinal carcinomas [1]. Unlike the more extensively characterized HLA class I-restricted MAGE-3 epitopes (e.g., 168-176, 271-279) that activate CD8+ cytotoxic T lymphocytes, MAGE-3 (119-134) contains an HLA class II-restricted CD4+ T helper epitope [2]. The peptide is presented by HLA-DR13 molecules, which are expressed in approximately 20% of the Caucasian population, enabling CD4+ T cell recognition and activation [3].

HLA-DR13-restricted CD4+ T cell epitope
16-mer peptide from MAGE-A3 antigen
Supports class II tetramer and T helper studies

Risks of MAGE-3 Peptide Substitution in CD4+ Research


MAGE-3 peptides are not functionally interchangeable. The MAGE-A3 protein contains multiple distinct T cell epitopes that differ fundamentally in their HLA restriction (class I vs. class II), the T cell subset they activate (CD8+ CTLs vs. CD4+ helper T cells), and their population coverage determined by HLA allele frequency [1]. For instance, MAGE-3 (168-176) (EVDPIGHLY) is an HLA-A1-restricted class I epitope that activates CD8+ CTLs, while MAGE-3 (119-134) is an HLA-DR13-restricted class II epitope that activates CD4+ T helper cells [2]. Substituting a class II epitope with a class I epitope—or vice versa—would fundamentally alter the immunological mechanism under investigation, as CD4+ T cell help is mechanistically required for optimal CD8+ CTL activation and sustained anti-tumor immunity [3]. Furthermore, HLA allele restriction determines patient eligibility: HLA-DR13-restricted peptides are applicable only to the ~20% of Caucasians expressing this allele, whereas HLA-A1-restricted peptides target a different population subset [4].

Substituting with a class I epitope (e.g., 168-176) shifts CD4+ helper to CD8+ CTL mechanism, altering immunological endpoints under investigation.
HLA-DR13 (~20% Caucasians) vs HLA-A1 (~27-30%) allele mismatch would alter study cohort selection criteria and invalidate direct substitution.

MAGE-3 (119-134) Differentiation Evidence vs. Analogs


Epitope Sequence Overlap: 119-134 vs. 121-134

MAGE-3 (119-134) (FLLLKYRAREPVTKAE) shares an 11-amino acid overlapping region with MAGE-3 (121-134) (LLLKYRAREPVTKA). Both peptides are recognized by CD4+ T cell clones in the context of HLA-DR13 [1]. The 16-mer MAGE-3 (119-134) contains two additional N-terminal residues (Phe-Leu) and one additional C-terminal residue (Glu) compared to the 14-mer MAGE-3 (121-134), which may influence MHC class II binding groove occupancy and TCR recognition .

Sequence overlap
Class-level inference
119-134 (16-mer): FLLLKYRAREPVTKAE
121-134 (14-mer): LLLKYRAREPVTKA
Peptide length may affect MHC class II binding and TCR recognition
Quantitative T cell activation comparison not identified
CD4+ T cell epitope HLA-DR13 restriction epitope mapping

HLA Restriction: CD4+ Class II vs. CD8+ Class I

MAGE-3 (119-134) is an HLA class II (HLA-DR13)-restricted epitope that activates CD4+ T helper cells [1]. In contrast, MAGE-3 (168-176) (EVDPIGHLY) is an HLA class I (HLA-A1)-restricted epitope that activates CD8+ cytotoxic T lymphocytes [2]. CD4+ T cell help is mechanistically required for optimal CD8+ CTL activation and sustained anti-tumor immunity [3].

HLA restriction
Class-level inference
Class II HLA-DR13 → CD4+ helper
Class I HLA-A1 → CD8+ CTL
Different T cell subset activation; population coverage ~20% vs ~27-30%
Mechanistic difference; requires allele-specific validation
HLA class II restriction CD4+ T helper cells cancer immunotherapy

MAGE-A Family Cross-Reactivity Profile

The MAGE-3 (121-134) epitope—which shares 11 residues with MAGE-3 (119-134)—is encoded not only by MAGE-3 but also by MAGE-1, MAGE-2, and MAGE-6, indicating sequence conservation across the MAGE-A subfamily [1]. In contrast, the HLA-A*0201-restricted MAGE-A3 (112-120) (KVAELVHFL) epitope exhibits a distinct cross-reactivity profile: TCRs targeting this epitope recognize peptides from MAGE-A3, MAGE-A12, MAGE-A2, and MAGE-A6 [2].

Cross-reactivity
Cross-study comparable
Conserved in MAGE-1/2/3/6
vs cross-reactive with MAGE-A3/12/2/6 for other epitope
Distinct MAGE family coverage; may influence target specificity
TCR cross-reactivity assays; data to verify
TCR cross-reactivity MAGE-A antigen superfamily epitope homology

DC Vaccine-Induced CTL Cytolytic Activity

In a pilot study of 25 patients with gastrointestinal carcinomas, dendritic cells pulsed with MAGE-3/CEA (HLA-A2/A24) peptides induced CTL responses with a 25-30% increase in cytolytic activity against Mel526 (MAGE-3-HLA-A2 positive) target cells compared to IL-2-induced T cells alone (P<0.01) [1]. This study provides quantitative evidence for the immunogenicity of MAGE-3 peptide-pulsed DC vaccines in a clinical setting, though it used a distinct MAGE-3 peptide (HLA-A2-restricted) rather than the 119-134 sequence.

DC-CTL response
Supporting evidence
25–30% increase
Reported CTL assay-response context; class-level
HLA-A2-restricted peptide context; direct DR13 data not available
dendritic cell vaccine CTL response gastrointestinal cancer

MAGE-3 (119-134) Research and Industrial Applications


CD4+ Epitope Mapping & HLA Class II Tetramers

MAGE-3 (119-134) serves as a validated HLA-DR13-restricted CD4+ T cell epitope for studying antigen-specific helper T cell responses in cancer patients [1]. The peptide can be used to generate HLA-DR13 tetramers for detecting and quantifying MAGE-3-specific CD4+ T cells in peripheral blood or tumor-infiltrating lymphocytes. Its 16-mer length (FLLLKYRAREPVTKAE) provides an extended peptide sequence suitable for MHC class II binding groove occupancy and optimal T cell receptor recognition [2].

Combination Immunotherapy with Class I & II Epitopes

Given that CD4+ T cell help is mechanistically required for optimal CD8+ CTL activation [1], MAGE-3 (119-134) provides a defined class II-restricted tool for investigating combination vaccine strategies. Researchers can pair this peptide with class I-restricted MAGE-3 epitopes (e.g., 168-176 for HLA-A1, 271-279 for HLA-A2) to evaluate synergistic CD4+ and CD8+ T cell responses against MAGE-3-expressing tumors [2].

MAGE Antigen Family Cross-Reactivity Screening

The 121-134 region—which shares 11 residues with MAGE-3 (119-134)—is conserved across MAGE-1, MAGE-2, and MAGE-6 [1]. This sequence conservation makes MAGE-3 (119-134) a valuable tool for screening potential cross-reactivity of TCRs or antibodies targeting MAGE-A subfamily members. This application is critical for safety assessment in TCR-engineered T cell therapy development [2].

In Vitro CD4+ T Cell Stimulation & Functional Assays

MAGE-3 (119-134) can be used to pulse dendritic cells for in vitro stimulation and expansion of MAGE-3-specific CD4+ T cells from HLA-DR13+ donors or patients [1]. The activated T cells can then be characterized for cytokine production profiles (Th1/Th2 polarization), proliferation capacity, and helper function for CTL responses, providing insights into the quality of the CD4+ T cell response in cancer patients.

Application
Selection Property
Validation Focus
CD4+ epitope mapping studies
HLA-DR13 restriction
Tetramer staining & T cell quantification
Combination vaccine research
Class II + Class I epitope pairing
Synergistic CD4/CD8 response evaluation
MAGE-A cross-reactivity screening
Sequence conservation MAGE-1/2/6
TCR specificity profiling
In vitro CD4+ T cell stimulation
CD4+ helper function
Cytokine & proliferation assays

Technical Documentation Hub

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24 linked technical documents
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